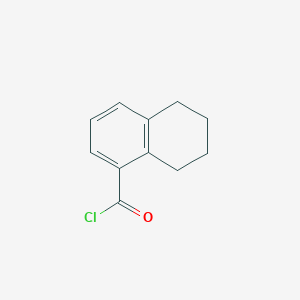

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydronaphthalene derivatives often involves multi-step chemical reactions. For instance, the synthesis of 5-phenyl-1,2,3,4-tetrahydronaphthalene derivatives, which share a similar tetrahydronaphthalene core, involves a two-stage synthesis reaction. These compounds are initially prepared through a series of reactions, followed by characterization using techniques such as NMR spectroscopy and HPLC to ensure purity and structural integrity (Pietrzak & Bajorek, 2013).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is complex and varies based on the substituents attached to the core structure. X-ray crystallography studies provide insights into the conformation and stereochemistry of these molecules. For example, the structure of certain tetrahydronaphthalene derivatives has been solved, revealing unique conformations and stereochemistries crucial for their chemical behavior and reactivity (Mague et al., 2014).

Chemical Reactions and Properties

Tetrahydronaphthalene derivatives undergo various chemical reactions, depending on their functional groups. For instance, the reactivity of a tetrahydronaphthalene Mn(CO)3 complex with different nucleophiles has been studied, showing the formation of α-position adducts and providing insights into the compound's chemical properties (Lee et al., 1995).

Mécanisme D'action

Target of Action

The primary targets of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride are currently unknown .

Mode of Action

Given its structural similarity to other carbonyl chloride compounds, it may act as an electrophile, reacting with nucleophilic sites in biological molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As research progresses, we can expect to gain more insight into these effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIAUXKXOZCTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372971 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |

CAS RN |

110808-69-0 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

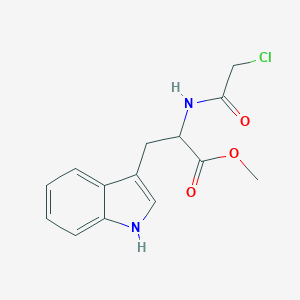

![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)